

An In-depth Technical Guide to the Physical Properties of (2-Bromoethyl)trimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)trimethylsilane

Cat. No.: B057555

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)trimethylsilane, a key organosilicon compound, serves as a versatile reagent in a multitude of organic syntheses. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable trimethylsilyl group, makes it a valuable building block in the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a comprehensive overview of the core physical characteristics of **(2-Bromoethyl)trimethylsilane**, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of **(2-Bromoethyl)trimethylsilane** are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, and for planning purification strategies such as distillation.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ BrSi	[1] [2]
Molecular Weight	181.15 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid/oil	[2] [3]
Density	1.15 g/mL	[1] [2]
Boiling Point	64-65 °C at 39 Torr; 149.555 °C at 760 mmHg	[1] [2]
Refractive Index	1.434	[2] [4]
Solubility	Soluble in chloroform and petroleum ether. Sparingly soluble in DMSO. Miscible with carbon tetrachloride, dichloroethane, acetonitrile, toluene, and hexane.	[1] [2] [5]
Melting Point	Data not available	[6]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for **(2-Bromoethyl)trimethylsilane** are not readily available in the literature, the following outlines general and widely accepted methodologies for determining the key physical properties of liquid organosilicon compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organosilanes, which may be sensitive to atmospheric conditions, boiling point determination under reduced pressure is common.

Methodology: Distillation Method[\[7\]](#)

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.
- Sample Preparation: A small volume of **(2-Bromoethyl)trimethylsilane** is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- Heating and Distillation: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. For vacuum distillation, the pressure is first reduced to the desired level and then heating is applied.
- Data Recording: The temperature at which the liquid distills steadily is recorded as the boiling point at the corresponding pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like **(2-Bromoethyl)trimethylsilane**, this can be accurately measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

- Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
- Sample Filling: The pycnometer is filled with **(2-Bromoethyl)trimethylsilane**, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).
- Weighing: The filled pycnometer is weighed.
- Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify and assess the purity of a

compound.

Methodology: Abbe Refractometer

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **(2-Bromoethyl)trimethylsilane** are placed on the prism of the refractometer.
- Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded as the refractive index is temperature-dependent.

Assessment of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed by simple mixing tests.

Methodology: Visual Miscibility Test

- Sample Preparation: A small, measured amount of **(2-Bromoethyl)trimethylsilane** is added to a test tube.
- Solvent Addition: A measured volume of the solvent to be tested is added to the test tube.
- Mixing: The mixture is agitated vigorously.
- Observation: The mixture is observed for the formation of a single, clear phase (soluble/miscible) or the presence of cloudiness, multiple layers, or undissolved droplets (insoluble/immiscible or sparingly soluble). This is repeated with a range of polar and non-polar solvents.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized or procured chemical compound like **(2-Bromoethyl)trimethylsilane**.

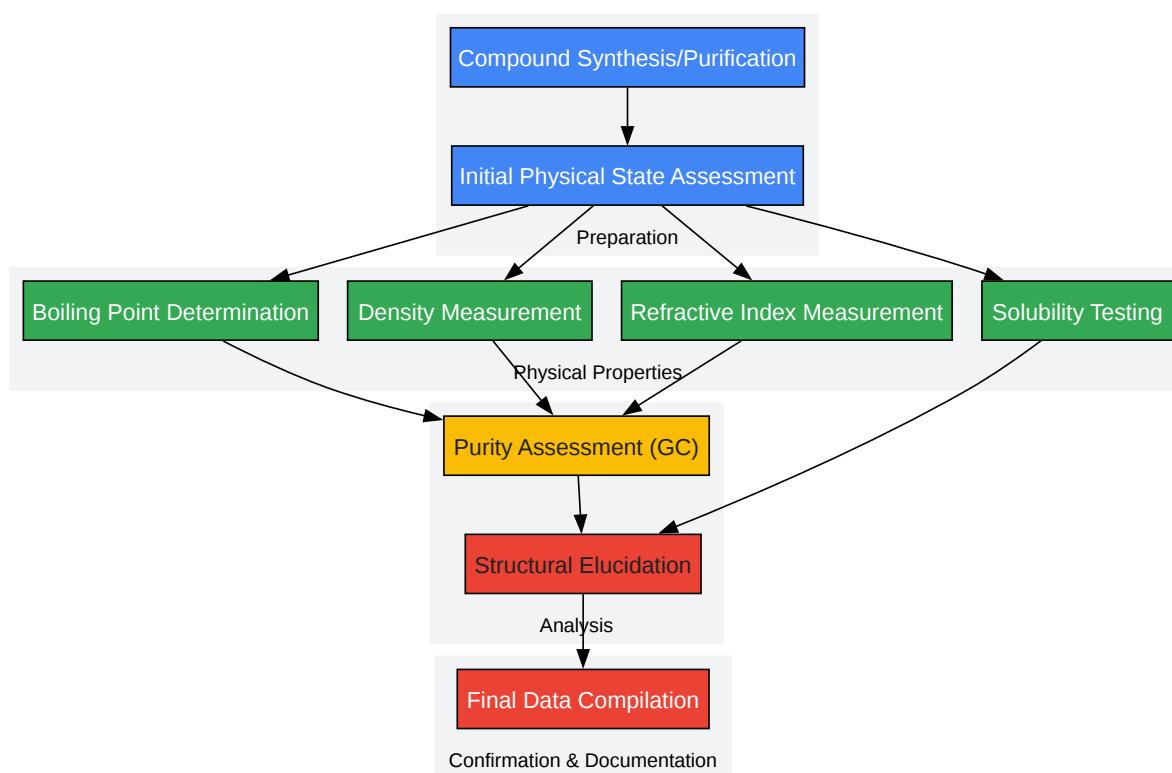


Figure 1. General Workflow for Chemical Compound Characterization

[Click to download full resolution via product page](#)

Caption: General Workflow for Chemical Compound Characterization.

Conclusion

This technical guide provides essential physical property data for **(2-Bromoethyl)trimethylsilane**, a crucial reagent in modern organic synthesis. The tabulated data and generalized experimental protocols offer a solid foundation for researchers and professionals in handling and utilizing this compound. The provided workflow for compound characterization further contextualizes the importance of these physical properties in the broader process of chemical research and development. Accurate knowledge and application of these fundamental physical characteristics are indispensable for achieving desired synthetic outcomes and ensuring the quality and purity of resulting molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Estimating the Physical Properties of Organosilicon Chemicals [molecularknowledge.com]
- 2. gelest.com [gelest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Silanes Analysis [applications.wasson-ece.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (2-Bromoethyl)trimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057555#physical-properties-of-2-bromoethyl-trimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com